2-Ethylisoquinoline-1-thione
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Overview
Description
2-Ethylisoquinoline-1-thione is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are structurally similar to quinolines, with a benzene ring fused to a pyridine ring. The presence of a thione group (C=S) in this compound adds unique chemical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylisoquinoline-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction while minimizing by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylisoquinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the isoquinoline ring .
Scientific Research Applications
2-Ethylisoquinoline-1-thione has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethylisoquinoline-1-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects in diseases such as cancer and inflammation .
Comparison with Similar Compounds
Isoquinoline: Lacks the thione group, making it less reactive in certain chemical reactions.
Quinoline: Similar structure but differs in the position of the nitrogen atom, leading to different chemical properties.
Thioquinoline: Contains a thione group but differs in the overall ring structure.
Uniqueness: 2-Ethylisoquinoline-1-thione’s unique combination of the isoquinoline ring and thione group gives it distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11NS |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-ethylisoquinoline-1-thione |
InChI |
InChI=1S/C11H11NS/c1-2-12-8-7-9-5-3-4-6-10(9)11(12)13/h3-8H,2H2,1H3 |
InChI Key |
ORSJJUWEQKGJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=CC=CC=C2C1=S |
Origin of Product |
United States |
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